Cas no 1270572-14-9 (2-Amino-2-(2,5-dimethylfuran-3-yl)propan-1-ol)

2-Amino-2-(2,5-dimethylfuran-3-yl)propan-1-ol is a chiral amino alcohol derivative featuring a furan ring substituted with methyl groups at the 2- and 5-positions. This compound is of interest in synthetic organic chemistry due to its potential as a building block for pharmaceuticals and asymmetric catalysis. The presence of both amino and hydroxyl functional groups enables its use in the preparation of chiral ligands or auxiliaries. The 2,5-dimethylfuran moiety may confer enhanced stability and steric influence, making it suitable for applications requiring controlled stereochemistry. Its structural features suggest utility in medicinal chemistry for the development of bioactive molecules. Further studies are warranted to explore its full synthetic potential.
2-Amino-2-(2,5-dimethylfuran-3-yl)propan-1-ol structure
1270572-14-9 structure
商品名:2-Amino-2-(2,5-dimethylfuran-3-yl)propan-1-ol
CAS番号:1270572-14-9
MF:C9H15NO2
メガワット:169.220902681351
CID:5793095
PubChem ID:55282402

2-Amino-2-(2,5-dimethylfuran-3-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-amino-2-(2,5-dimethylfuran-3-yl)propan-1-ol
    • EN300-1836655
    • 1270572-14-9
    • AKOS006343348
    • 2-Amino-2-(2,5-dimethylfuran-3-yl)propan-1-ol
    • インチ: 1S/C9H15NO2/c1-6-4-8(7(2)12-6)9(3,10)5-11/h4,11H,5,10H2,1-3H3
    • InChIKey: HZCHNZXBCKMTLZ-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)=CC(=C1C)C(C)(CO)N

計算された属性

  • せいみつぶんしりょう: 169.110278721g/mol
  • どういたいしつりょう: 169.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 59.4Ų

2-Amino-2-(2,5-dimethylfuran-3-yl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1836655-1g
2-amino-2-(2,5-dimethylfuran-3-yl)propan-1-ol
1270572-14-9
1g
$1742.0 2023-09-19
Enamine
EN300-1836655-1.0g
2-amino-2-(2,5-dimethylfuran-3-yl)propan-1-ol
1270572-14-9
1g
$1742.0 2023-06-01
Enamine
EN300-1836655-0.25g
2-amino-2-(2,5-dimethylfuran-3-yl)propan-1-ol
1270572-14-9
0.25g
$1604.0 2023-09-19
Enamine
EN300-1836655-0.5g
2-amino-2-(2,5-dimethylfuran-3-yl)propan-1-ol
1270572-14-9
0.5g
$1673.0 2023-09-19
Enamine
EN300-1836655-10g
2-amino-2-(2,5-dimethylfuran-3-yl)propan-1-ol
1270572-14-9
10g
$7497.0 2023-09-19
Enamine
EN300-1836655-5g
2-amino-2-(2,5-dimethylfuran-3-yl)propan-1-ol
1270572-14-9
5g
$5056.0 2023-09-19
Enamine
EN300-1836655-0.1g
2-amino-2-(2,5-dimethylfuran-3-yl)propan-1-ol
1270572-14-9
0.1g
$1533.0 2023-09-19
Enamine
EN300-1836655-10.0g
2-amino-2-(2,5-dimethylfuran-3-yl)propan-1-ol
1270572-14-9
10g
$7497.0 2023-06-01
Enamine
EN300-1836655-2.5g
2-amino-2-(2,5-dimethylfuran-3-yl)propan-1-ol
1270572-14-9
2.5g
$3417.0 2023-09-19
Enamine
EN300-1836655-0.05g
2-amino-2-(2,5-dimethylfuran-3-yl)propan-1-ol
1270572-14-9
0.05g
$1464.0 2023-09-19

2-Amino-2-(2,5-dimethylfuran-3-yl)propan-1-ol 関連文献

2-Amino-2-(2,5-dimethylfuran-3-yl)propan-1-olに関する追加情報

2-Amino-2-(2,5-Dimethylfuran-3-yl)Propan-1-ol: A Comprehensive Overview

The compound with CAS No. 1270572-14-9, commonly referred to as 2-Amino-2-(2,5-Dimethylfuran-3-yl)Propan-1-ol, is a versatile organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines an amino group with a furan ring system. The furan moiety, a five-membered aromatic heterocycle containing one oxygen atom, is a key feature of this molecule and contributes to its reactivity and biological activity.

Recent studies have highlighted the potential of 2-Amino-2-(2,5-Dimethylfuran-3-yl)Propan-1-ol in drug discovery. Researchers have explored its ability to act as a precursor for bioactive compounds, particularly in the development of anti-inflammatory and antioxidant agents. The presence of the amino group and the dimethyl substitution on the furan ring enhances the molecule's ability to interact with biological systems, making it a promising candidate for further investigation in medicinal chemistry.

In terms of synthesis, this compound can be prepared through various routes, including nucleophilic substitution and condensation reactions. One notable method involves the reaction of 2-amino-propanol with appropriately substituted furan derivatives under specific conditions. The dimethyl substitution on the furan ring not only stabilizes the molecule but also influences its solubility and bioavailability, which are critical factors in drug design.

The structural versatility of 2-Amino-2-(2,5-Dimethylfuran-3-yl)Propan-1-ol has also made it a valuable building block in organic synthesis. Its ability to undergo further functionalization allows chemists to explore a wide range of applications, including the construction of complex natural product analogs and synthetic polymers. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically enriched forms of this compound, which are highly desirable for pharmaceutical applications.

From an environmental perspective, there is growing interest in understanding the biodegradation pathways of this compound. Studies have shown that under aerobic conditions, 2-Amino-2-(2,5-Dimethylfuran-3-yl)Propan-1-ol can undergo microbial degradation, suggesting its potential as a sustainable chemical intermediate. This aligns with current trends toward green chemistry and the development of eco-friendly synthetic processes.

In conclusion, CAS No. 1270572-14-9, or 2-Amino-2-(2,5-Dimethylfuran-3-yli)Propano-l, represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool for researchers seeking to advance our understanding of organic chemistry and its practical applications.

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